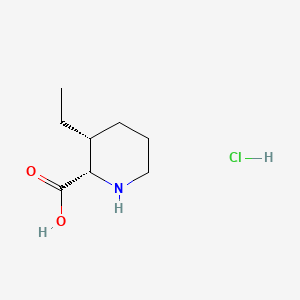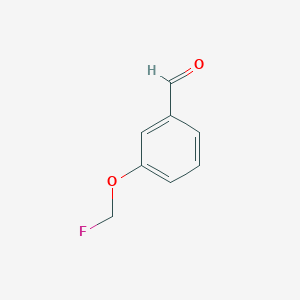![molecular formula C8H16ClN B13461203 2-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13461203.png)
2-Methyl-6-azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-azaspiro[3.4]octane hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a six-membered nitrogen-containing ring and a three-membered ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-azaspiro[3.4]octane hydrochloride can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the reactions typically involve conventional chemical transformations with minimal chromatographic purifications . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar synthetic routes. The process is optimized to maximize yield and minimize waste. Industrial production methods may also incorporate advanced purification techniques such as crystallization and distillation to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-6-azaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the spirocyclic structure, which provide reactive sites for chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Methyl-6-azaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a precursor for the development of pharmaceuticals and bioactive compounds. The compound’s unique structure and reactivity make it valuable for studying molecular interactions and mechanisms of action .
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 2-Methyl-6-azaspiro[3.4]octane hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .
Comparación Con Compuestos Similares
2-Methyl-6-azaspiro[3.4]octane hydrochloride can be compared with other spirocyclic compounds, such as 2-azaspiro[3.4]octane and 6-azaspiro[2.5]octane hydrochloride . While these compounds share a similar spirocyclic core, they differ in their substituents and ring sizes, which influence their chemical properties and reactivity. The presence of the methyl group in this compound adds to its uniqueness, affecting its solubility, stability, and interaction with molecular targets .
Similar Compounds
- 2-azaspiro[3.4]octane
- 6-azaspiro[2.5]octane hydrochloride
- 2-Oxa-6-azaspiro[3.4]octane
These compounds, while structurally related, exhibit different chemical behaviors and applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
2-methyl-6-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
IASWZRVZDREMGJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(C1)CCNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)
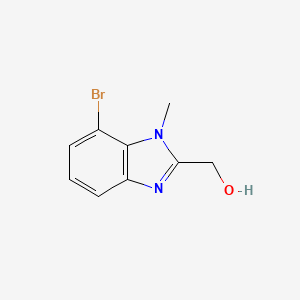
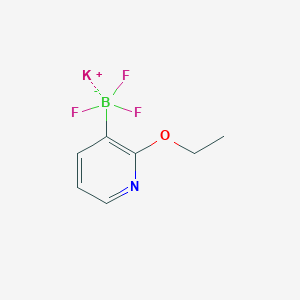
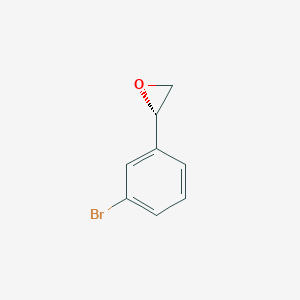
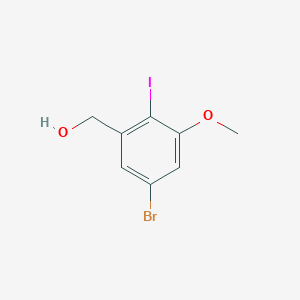
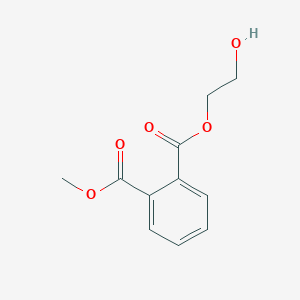
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol](/img/structure/B13461174.png)

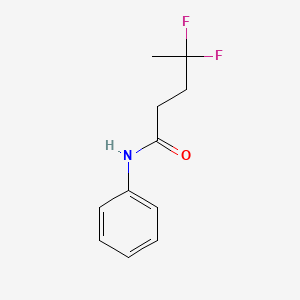
![{[4-Bromo-3-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13461194.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13461198.png)
